molecular formula C28H24FN5O2S B2403170 3-(2-fluorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 888448-37-1

3-(2-fluorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2403170
CAS No.: 888448-37-1
M. Wt: 513.59
InChI Key: XPLPRMCBSPYBSK-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimidoindole derivative characterized by a bicyclic core structure fused with indole and pyrimidine rings. Key structural features include a 2-fluorophenyl group at position 3 and a 4-phenylpiperazin-1-yl moiety attached via a thioether linkage to a ketone group at position 2 . This compound is part of a broader class of pyrimido[5,4-b]indoles, which are explored for their pharmacological properties, including Toll-like receptor (TLR) modulation .

Properties

IUPAC Name

3-(2-fluorophenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN5O2S/c29-21-11-5-7-13-23(21)34-27(36)26-25(20-10-4-6-12-22(20)30-26)31-28(34)37-18-24(35)33-16-14-32(15-17-33)19-8-2-1-3-9-19/h1-13,30H,14-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLPRMCBSPYBSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5F)NC6=CC=CC=C64
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2-fluorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidoindole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.

    Attachment of the Piperazinyl Group: This can be done through nucleophilic substitution or amide bond formation.

    Thioether Formation:

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the carbonyl groups or aromatic rings.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Structure and Composition

The compound has a complex molecular structure characterized by the following features:

  • Molecular Formula : C27H26FN5O3
  • Molecular Weight : 487.5 g/mol
  • IUPAC Name : 3-(2-fluorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Anticancer Activity

Research indicates that compounds with similar structural motifs have shown promising anticancer properties. For instance, studies have demonstrated that pyrimidoindoles can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Neuropharmacological Effects

The presence of the piperazine moiety suggests potential neuropharmacological applications. Compounds featuring piperazine rings are often investigated for their effects on the central nervous system, including anxiolytic and antidepressant activities. Preliminary studies indicate that derivatives of this compound may exhibit efficacy in treating anxiety disorders and depression by interacting with serotonin and dopamine receptors .

Antidiabetic Properties

Some derivatives of pyrimidine compounds have been evaluated for their antidiabetic effects. The ability to modulate glucose metabolism and improve insulin sensitivity makes these compounds candidates for managing type 2 diabetes mellitus. In vitro studies have shown that similar compounds can lower blood glucose levels significantly in diabetic models .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include:

  • Formation of the pyrimidine core via cyclization reactions.
  • Introduction of the fluorophenyl group through electrophilic aromatic substitution.
  • Coupling reactions to attach the piperazine derivative.

These synthetic strategies allow for the modification of functional groups to enhance biological activity and selectivity.

Biological Evaluation

A recent study evaluated a series of pyrimidoindole derivatives for their anticancer effects against various cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range .

Pharmacological Studies

In another study focused on neuropharmacological applications, a derivative was tested for its effect on anxiety-like behavior in animal models. The results suggested a dose-dependent reduction in anxiety, correlating with increased serotonin levels in the brain, indicating potential for further development as an anxiolytic agent .

Mechanism of Action

The mechanism of action of “3-(2-fluorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one” would depend on its specific biological target. Generally, it might interact with proteins or nucleic acids, inhibiting or modulating their function. The presence of the fluorophenyl group could enhance its binding affinity to certain targets.

Comparison with Similar Compounds

Key Observations :

  • Halogen substituents (F, Cl) and electron-withdrawing groups (CF₃) modulate electronic properties and binding interactions .

Physicochemical Properties

  • Lipophilicity : The 2-fluorophenyl group (target) balances hydrophobicity better than 4-chlorophenyl or trifluoromethylphenyl analogs.
  • Solubility : Piperazine-containing derivatives (e.g., target compound) exhibit improved aqueous solubility compared to azepan-1-yl analogs .
  • Crystallinity : SHELX-refined structures confirm planar pyrimidoindole cores, with substituents influencing packing efficiency .

Biological Activity

The compound 3-(2-fluorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a novel pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C24H23FN4O2S2\text{C}_{24}\text{H}_{23}\text{F}\text{N}_{4}\text{O}_{2}\text{S}_{2}

The biological activity of this compound is primarily linked to its ability to interact with various molecular targets within cells. The presence of the pyrimidine and piperazine moieties suggests potential interactions with neurotransmitter receptors and enzymes involved in cancer cell proliferation.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The following table summarizes key findings related to its anticancer activity:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)0.71Induction of apoptosis
HeLa (Cervical)0.46Inhibition of cell proliferation
MCF-7 (Breast)0.39Aurora-A kinase inhibition

These findings highlight the compound's potential as a therapeutic agent against various types of cancer .

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been evaluated for its neuropharmacological effects. It has shown promise in modulating neurotransmitter systems, particularly through interactions with serotonin receptors due to the presence of the piperazine group. Studies have indicated that it may possess anxiolytic and antidepressant-like effects in animal models .

Case Studies

  • Case Study on Antitumor Activity : A study conducted by Zhang et al. demonstrated that derivatives similar to this compound exhibited potent antiproliferative effects on HepG-2 cells, with an IC50 value of 0.71 µM, suggesting effective targeting of cancer pathways .
  • Neuropharmacological Evaluation : In a behavioral study, compounds with similar structures were tested for their effects on anxiety-like behaviors in rodents. Results indicated significant reductions in anxiety scores, supporting the potential use of this compound in treating anxiety disorders .

Q & A

Q. What are the key considerations in synthesizing this compound and confirming its structural integrity?

The synthesis involves multi-step reactions, including coupling of the pyrimidoindole core with substituted phenyl and piperazine moieties. Critical steps include:

  • Thioether linkage formation : Reaction between a thiol-containing intermediate and a 2-oxoethylpiperazine derivative under controlled pH (8–9) and temperature (60–80°C) .
  • Purification : Column chromatography or recrystallization to achieve >95% purity.
  • Structural confirmation : Use 1H/13C NMR to verify connectivity and X-ray crystallography (if crystalline) to resolve 3D conformation, which impacts biological activity . Example molecular
PropertyValue
Molecular FormulaC29H24FN5O2S
Molecular Weight525.6 g/mol
Key Functional GroupsFluorophenyl, piperazine, thioether

Q. How does the three-dimensional conformation influence the compound’s biological activity?

The 3D structure determines binding affinity to target proteins. For example:

  • Piperazine moiety : Adopts a chair conformation, enabling hydrogen bonding with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
  • Fluorophenyl group : Ortho-fluorine induces steric and electronic effects, altering π-π stacking in hydrophobic pockets . Methodologies: Molecular docking (e.g., AutoDock Vina) and MD simulations (AMBER/CHARMM) predict binding modes, validated by surface plasmon resonance (SPR) for affinity measurements .

Advanced Research Questions

Q. What methodological approaches are used to investigate its interaction with neurotransmitter systems?

  • In vitro receptor binding assays : Radioligand displacement studies (e.g., [3H]-spiperone for dopamine D2 receptors) quantify IC50 values .
  • Functional assays : cAMP accumulation or calcium flux assays in HEK293 cells expressing target GPCRs .
  • In silico studies : Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonds with Asp3.32 in dopamine receptors) .

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from:

  • Assay variability : Differences in cell lines (e.g., CHO vs. HEK293) or endpoint measurements (IC50 vs. EC50).
  • Compound purity : Validate via HPLC-MS (>98% purity) to exclude impurities affecting activity .
  • Solubility issues : Use DMSO stocks <0.1% to avoid cytotoxicity and confirm solubility in assay buffers via nephelometry .

Q. How to design experiments for structure-activity relationship (SAR) studies of derivatives?

  • Functional group substitution : Replace the fluorophenyl with chlorophenyl or methoxyphenyl to assess electronic effects .
  • Piperazine analogs : Test morpholine or pyrrolidine derivatives to evaluate steric tolerance .
  • High-throughput screening : Use 96-well plate formats with fluorescence-based readouts for rapid SAR profiling .

Q. What methodologies assess pharmacokinetic properties in preclinical studies?

  • ADME profiling :
  • Solubility : Shake-flask method in PBS (pH 7.4).
  • Metabolic stability : Incubation with liver microsomes (human/rat) and LC-MS/MS quantification .
    • In vivo PK : Administer IV/PO in rodents, collect plasma samples, and quantify via UHPLC-QTOF .

Data Contradiction & Optimization

Q. How to optimize synthetic yield when scaling up the reaction?

  • Catalyst screening : Test Pd(OAc)2 vs. CuI for Suzuki-Miyaura coupling efficiency .
  • Solvent optimization : Compare DMF (high polarity) vs. THF (lower boiling point) for intermediate stability .
  • Process analytics : Use FT-IR to monitor reaction progress and DoE (Design of Experiments) for parameter optimization .

Q. What strategies validate target engagement in complex biological systems?

  • Photoaffinity labeling : Incorporate a diazirine moiety to crosslink with target proteins, identified via Western blot or SILAC-MS .
  • Cellular thermal shift assay (CETSA) : Measure target protein stabilization after compound treatment .

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